An In-depth Technical Guide to DMTr-4'-F-5-Me-U-CED Phosphoramidite: A Modified Nucleoside for Oligonucleotide Synthesis
An In-depth Technical Guide to DMTr-4'-F-5-Me-U-CED Phosphoramidite: A Modified Nucleoside for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMTr-4'-F-5-Me-U-CED phosphoramidite (B1245037) is a chemically modified nucleoside building block used in the solid-phase synthesis of oligonucleotides. This guide provides a comprehensive overview of its structure, synthesis, and incorporation into DNA strands, along with its effects on the stability and nuclease resistance of the resulting oligonucleotides. The presence of a fluorine atom at the 4' position of the deoxyribose sugar moiety is a key feature that imparts unique structural and functional properties to oligonucleotides, making it a valuable tool for various research and therapeutic applications.
Introduction
Oligonucleotide-based therapeutics and diagnostics represent a rapidly growing field in biotechnology and medicine. The chemical modification of nucleosides is a critical strategy for enhancing the therapeutic potential of oligonucleotides by improving their stability, binding affinity, and resistance to enzymatic degradation. DMTr-4'-F-5-Me-U-CED phosphoramidite is one such modified nucleoside that has garnered interest for its potential to modulate the properties of synthetic DNA.
The nomenclature of this compound can be broken down as follows:
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DMTr: The 4,4'-Dimethoxytrityl group is a bulky protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. It is crucial for the stepwise synthesis of oligonucleotides on a solid support and is removed at the beginning of each coupling cycle.
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4'-F: A fluorine atom is substituted at the 4' position of the deoxyribose sugar ring. This modification is the defining feature of this phosphoramidite and significantly influences the properties of the resulting oligonucleotide.
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5-Me-U: 5-methyluridine (B1664183) is chemically equivalent to thymidine (B127349) (T), a natural component of DNA.
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CED: The 2-cyanoethyl N,N-diisopropylphosphoramidite group is the reactive moiety at the 3'-hydroxyl position that enables the formation of the phosphite (B83602) triester linkage to the growing oligonucleotide chain during solid-phase synthesis.
This guide will delve into the technical details of DMTr-4'-F-5-Me-U-CED phosphoramidite, providing quantitative data, experimental protocols, and visualizations to aid researchers in its application.
Chemical Structure and Properties
The chemical structure of DMTr-4'-F-5-Me-U-CED phosphoramidite is presented below. The fluorine atom at the 4' position introduces a significant conformational change in the sugar pucker, favoring a North-type conformation similar to that observed in RNA. This structural alteration has profound implications for the hybridization properties and biological stability of oligonucleotides containing this modification.
Figure 1. Chemical structure of DMTr-4'-F-5-Me-U-CED phosphoramidite.
Synthesis of DMTr-4'-F-5-Me-U-CED Phosphoramidite
The synthesis of this modified phosphoramidite involves a multi-step process starting from a suitable precursor. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Figure 2. General synthetic pathway for DMTr-4'-F-5-Me-U-CED phosphoramidite.
Experimental Protocol: Phosphitylation of 5'-O-DMTr-4'-fluoro-5-methyl-2'-deoxyuridine
This protocol describes the final phosphitylation step to yield the target phosphoramidite.
Materials:
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5'-O-DMTr-4'-fluoro-5-methyl-2'-deoxyuridine
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2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous Dichloromethane (DCM)
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Anhydrous Acetonitrile (ACN)
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Ethyl acetate (B1210297) (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
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Silica (B1680970) gel for column chromatography
Procedure:
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Dissolve 5'-O-DMTr-4'-fluoro-5-methyl-2'-deoxyuridine (1 equivalent) in anhydrous DCM.
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Add DIPEA (3 equivalents) to the solution and stir under an inert atmosphere (e.g., Argon).
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Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) to the reaction mixture at room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated aqueous NaHCO₃.
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Extract the product with EtOAc.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of EtOAc in hexanes containing a small percentage of triethylamine) to afford the pure DMTr-4'-F-5-Me-U-CED phosphoramidite.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
DMTr-4'-F-5-Me-U-CED phosphoramidite is incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Figure 3. The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol: Solid-Phase Oligonucleotide Synthesis
This protocol provides a general procedure for incorporating the modified phosphoramidite using an automated DNA synthesizer.
Materials:
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DNA synthesizer
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Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside
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DMTr-4'-F-5-Me-U-CED phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile)
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Standard DNA phosphoramidites (A, C, G, T)
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Activator solution (e.g., 0.45 M Tetrazole in anhydrous acetonitrile)
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Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
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Oxidizing solution (Iodine in THF/water/pyridine)
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Deblocking solution (3% Trichloroacetic acid in DCM)
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Anhydrous acetonitrile
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Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
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Synthesizer Setup: Load the DNA synthesizer with the required reagents and the CPG column.
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Sequence Programming: Enter the desired oligonucleotide sequence, specifying the position for the incorporation of the 4'-F-5-Me-U modification.
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Synthesis Cycle:
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Deblocking: The DMTr group from the solid support-bound nucleoside is removed by the deblocking solution.
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Coupling: The DMTr-4'-F-5-Me-U-CED phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) compared to standard phosphoramidites may be required to ensure high coupling efficiency.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
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Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester by the oxidizing solution.
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Chain Elongation: The cycle is repeated for each subsequent nucleotide until the full-length oligonucleotide is synthesized.
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Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the CPG support and the protecting groups from the phosphate backbone and nucleobases are removed by treatment with concentrated ammonium hydroxide.
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Purification: The crude oligonucleotide is purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Performance Data
The incorporation of 4'-fluoro modifications can influence the efficiency of oligonucleotide synthesis and the properties of the final product.
Coupling Efficiency
| Parameter | Standard Phosphoramidites | DMTr-4'-F-5-Me-U-CED Phosphoramidite (Expected) |
| Typical Coupling Time | 30-60 seconds | 5-15 minutes |
| Coupling Efficiency | >99% | ~98-99% |
Table 1. Comparison of typical coupling parameters for standard and modified phosphoramidites.
Stability of Modified Oligonucleotides
The 4'-fluoro modification significantly impacts the stability of oligonucleotides.
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Thermal Stability (Tm): The introduction of a 4'-fluoro modification can lead to a slight decrease in the melting temperature (Tm) of DNA:DNA and DNA:RNA duplexes. This is attributed to the localized structural perturbation caused by the North-type sugar pucker of the modified nucleotide[2]. The exact change in Tm is sequence-dependent.
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Nuclease Resistance: The 4'-fluoro modification is expected to enhance resistance to nuclease degradation. The altered sugar conformation can hinder recognition and cleavage by various endo- and exonucleases, thereby increasing the in vivo half-life of the oligonucleotide. Oligonucleotides modified with 4'-F T have been found to be quite stable in neutral buffers[2].
| Property | Effect of 4'-F Modification |
| Thermal Stability (Tm) | Sequence-dependent, may slightly decrease |
| Nuclease Resistance | Increased |
Table 2. Effects of 4'-fluoro modification on oligonucleotide properties.
Applications
The unique properties conferred by the 4'-fluoro modification make DMTr-4'-F-5-Me-U-CED phosphoramidite a valuable tool for various applications in research and drug development:
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Antisense Oligonucleotides: The enhanced nuclease resistance and unique conformational properties can be exploited in the design of antisense oligonucleotides for gene silencing applications.
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siRNA Therapeutics: The modification can be incorporated into small interfering RNAs (siRNAs) to improve their stability and therapeutic efficacy.
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Aptamers: The development of nuclease-resistant aptamers for diagnostic and therapeutic purposes.
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Structural Biology: The 4'-fluoro modification can be used as a probe to study the structure and dynamics of nucleic acids and their complexes with proteins.
Conclusion
DMTr-4'-F-5-Me-U-CED phosphoramidite is a specialized building block for the synthesis of oligonucleotides with tailored properties. The 4'-fluoro modification induces a distinct sugar conformation that enhances nuclease resistance, albeit with a potential slight decrease in thermal stability. This technical guide has provided an overview of its synthesis, incorporation into oligonucleotides, and the resulting impact on their properties. For researchers and drug developers, this modified phosphoramidite offers a valuable tool to fine-tune the characteristics of synthetic nucleic acids for a wide range of applications. Further investigation into the specific quantitative effects of this modification in various sequence contexts will continue to expand its utility in the field of oligonucleotide chemistry.
